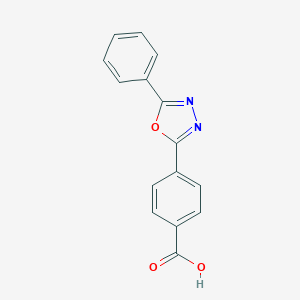
Acide 4-(5-phényl-1,3,4-oxadiazol-2-yl)benzoïque
Vue d'ensemble
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has also been reported .Molecular Structure Analysis
The molecular structure of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid can be determined using a variety of spectral techniques, including FT-IR, 1H-NMR, mass spectra, and elemental analysis .Applications De Recherche Scientifique
Médecine
Les 1,3,4-oxadiazoles, y compris l’« acide 4-(5-phényl-1,3,4-oxadiazol-2-yl)benzoïque », ont été utilisés avec succès dans le traitement de diverses maladies chez l’homme et les animaux . Ils présentent un large éventail d’activités biologiques souhaitables telles que des propriétés antibactériennes, antivirales, hypotensives, antifongiques, antinéoplasiques, anticancéreuses, antioxydantes, anti-inflammatoires et analgésiques .
Agriculture
Les 1,3,4-oxadiazoles sont largement utilisés en agriculture en raison de leur activité herbicide, insecticide et fongicide . Ils peuvent servir d’agents de protection des plantes, aidant à lutter contre les maladies affectant les organismes vivants humains et animaux, ainsi que les plantes .
Activité antibactérienne
Certaines dérivés de 1,3,4-oxadiazole ont montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), une bactérie qui provoque de graves maladies du riz . Ces composés pourraient potentiellement être utilisés comme modèles alternatifs pour la découverte de nouveaux agents antibactériens .
Activité antifongique
Les 1,3,4-oxadiazoles ont démontré une activité antifongique contre Rhizoctonia solani, un champignon qui représente une menace importante pour l’agriculture mondiale .
Activité nématicide
Ces composés ont également montré une activité nématicide modérée contre Meloidogyne incognita, une espèce de nématode à galles qui est un ravageur agricole majeur .
Propriétés herbicides
Les 1,3,4-oxadiazoles peuvent être utilisés pour créer des herbicides efficaces. Par exemple, un herbicide puissant peut être obtenu en combinant le 1,3,4-oxadiazole avec des 3,5-dihalophénoxy-pyridines .
Propriétés insecticides
En raison de leurs propriétés insecticides, les 1,3,4-oxadiazoles peuvent être utilisés pour protéger les cultures contre divers insectes ravageurs
Mécanisme D'action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. They are known to interact with various molecular targets involved in these diseases. For instance, in the context of cancer, oxadiazoles have been found to interact with key molecular targets involved in cell proliferation and survival .
Mode of Action
Oxadiazoles have been reported to interact with their targets in a way that modulates the biological pathways associated with the disease state . For example, in cancer, they may inhibit the activity of proteins that promote cell proliferation, leading to a decrease in cancer cell growth .
Biochemical Pathways
For instance, in the context of cancer, it may affect pathways related to cell proliferation, apoptosis, and DNA repair .
Result of Action
Based on the reported biological activities of oxadiazoles, it can be inferred that this compound may exert its effects by modulating the activity of its molecular targets, thereby influencing the associated biological pathways . For instance, in the context of cancer, it may inhibit cell proliferation and induce apoptosis, leading to a decrease in tumor growth .
Orientations Futures
The future directions for research on 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid and other 1,3,4-oxadiazole derivatives include further investigation of their biological activities, particularly their potential as antibacterial and anticancer agents . The development of novel 1,3,4-oxadiazole-based drugs through structural modifications to ensure high cytotoxicity towards malignant cells is also a promising area of research .
Propriétés
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLGQIRTJNTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344455 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
85292-45-1 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)